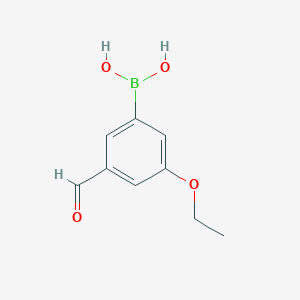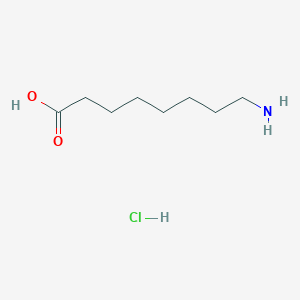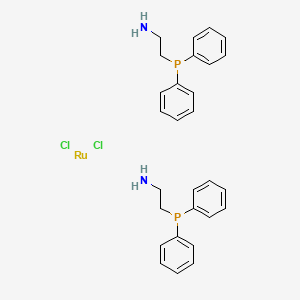
Acetato de aluminio
Descripción general
Descripción
Aluminum, (acetato-kappaO)dihydroxy- is a useful research compound. Its molecular formula is C2H7AlO4 and its molecular weight is 122.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality Aluminum, (acetato-kappaO)dihydroxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Aluminum, (acetato-kappaO)dihydroxy- including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Alúmina
El acetato de aluminio se utiliza en la síntesis de alúmina, un material con una amplia gama de aplicaciones, como refractarios, materiales estructurales, sensores y catalizadores. Diversos métodos de síntesis permiten la producción de alúmina alfa submicrométrica y nanométrica .
Industria Textil
En la industria textil, el this compound sirve como mordiente en los procesos de teñido. Ayuda a fijar los tintes sobre las telas, asegurando la solidez del color y la vibrancia .
Impermeabilización e Ignifugación
El this compound se emplea como agente impermeabilizante e ignífugo. Su aplicación proporciona a los materiales resistencia a la penetración del agua y mejora sus propiedades ignífugas .
Aplicaciones Médicas
Actúa como desinfectante en el embalsamamiento y se utiliza como polvo de talco por sus propiedades antisépticas. Además, se utiliza en antitranspirantes debido a sus cualidades astringentes .
Producción de Nanofibras
Las nanofibras de alúmina se preparan utilizando this compound a través de técnicas como la electrohilado. Estas nanofibras tienen usos potenciales en materiales compuestos debido a sus propiedades únicas .
Investigación de Nanopartículas
Las nanopartículas de óxido de aluminio, derivadas del this compound, se estudian por su alta superficie, dureza, estabilidad térmica, biocompatibilidad y propiedades de aislamiento eléctrico. Estas nanopartículas tienen aplicaciones en diversos campos científicos e industriales .
Protección Ambiental
En aplicaciones de protección ambiental, el this compound se utiliza por sus productos de descomposición benignos (CO2 y H2O) durante los procesos de tratamiento térmico. También desempeña un papel como ligando bidentato que conecta átomos de Al a otros átomos .
Mecanismo De Acción
Target of Action
The primary target of Aluminum Acetate is the body tissues, particularly the skin . It is used for the temporary relief of minor skin irritations .
Mode of Action
Aluminum Acetate acts as an astringent . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application . The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied .
Biochemical Pathways
Aluminum Acetate affects starch, sucrose, and other carbohydrate metabolic pathways . It has been shown that when exposed to aluminum stress, the metabolite AKG helps combat the aluminum-dependent nuclear accumulation of hypoxia induced factor-1α (HIF-1α-), a transcription factor that mediates the expression of proteins involved in an anaerobic life-style .
Pharmacokinetics
Aluminum Acetate is applied topically to the affected area of the skin as a wet dressing or compress or as a soak . It is generally used in reconstituted or diluted solutions containing 0.13–0.5% Aluminum Acetate .
Result of Action
Aluminum Acetate helps relieve itching and has a cooling and drying effect; particularly useful on wet or weeping lesions . It also relieves inflammation and itching; cools and dries skin and wet or weeping skin lesions .
Action Environment
The impacts of Aluminum Acetate need to be examined in conjunction with other environmental factors to understand their combined effects . This broader perspective can help us uncover potential interactions and synergistic effects between Aluminum Acetate and other pollutants .
Análisis Bioquímico
Biochemical Properties
Aluminum acetate is known to act as an astringent . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application . The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied .
Cellular Effects
The cellular effects of aluminum acetate are primarily due to its astringent properties . It can cause shrinkage of mucous membranes or exposed tissues and is often used internally to check discharge of blood serum or mucous secretions . This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers .
Molecular Mechanism
The molecular mechanism of action of aluminum acetate is related to its astringent properties . It causes shrinkage or constriction of body tissues through osmotic flow of water (or other fluids) away from the area where it is applied
Temporal Effects in Laboratory Settings
It is known that aluminum acetate can cause significant changes in enzymes like LDH, ICDH, SDH, and GDH in the brain, liver, and kidney of albino mice . These changes are highly significant in multiple dose treated individuals compared to single and double dose aluminum acetate administered mice .
Dosage Effects in Animal Models
In animal models, exposure to sublethal dose (3.5 mg kg-1) of aluminum acetate has revealed significant changes in various biochemical parameters . These changes are highly significant in multiple dose treated individuals compared to single and double dose aluminum acetate administered mice .
Metabolic Pathways
It is known that aluminum acetate can affect the activities of various enzymes, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
It is known that aluminum acetate can cause significant changes in various biochemical parameters, suggesting that it may interact with transporters or binding proteins .
Subcellular Localization
It is known that aluminum acetate can cause significant changes in various biochemical parameters, suggesting that it may be localized to specific compartments or organelles within the cell .
Propiedades
InChI |
InChI=1S/C2H4O2.Al.2H2O/c1-2(3)4;;;/h1H3,(H,3,4);;2*1H2/q;+1;;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYRYUINDGQKMC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Al].O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7AlO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044723 | |
| Record name | Dihydroxy aluminum acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7360-44-3 | |
| Record name | Aluminum monoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007360443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aluminum, (acetato-.kappa.O)dihydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydroxy aluminum acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















